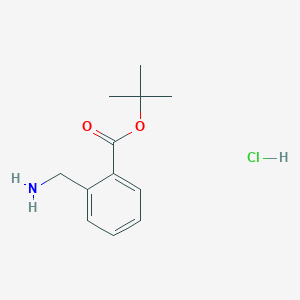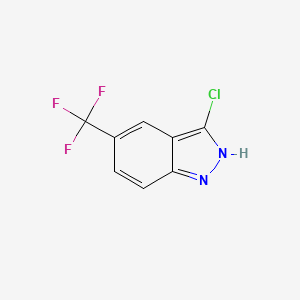
3-Chloro-5-(trifluoromethyl)-1H-indazole
Overview
Description
3-Chloro-5-(trifluoromethyl)-1H-indazole is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 3-Chloro-5-(trifluoromethyl)-1H-indazole, involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(trifluoromethyl)-1H-indazole is C7H3ClF3NO2 . The InChI Key is HXRMCZBDTDCCOP-UHFFFAOYSA-N . The SMILES string is FC(F)(F)c1cncc(Cl)c1 .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-5-(trifluoromethyl)-1H-indazole are complex and involve multiple steps. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)-1H-indazole include a density of 1.4±0.1 g/cm3 . The boiling point is 218.2±40.0 °C at 760 mmHg . The molecular weight is 195.570 .Scientific Research Applications
Supramolecular Chemistry and Coordination
The research on triazoles, including derivatives like 3-Chloro-5-(trifluoromethyl)-1H-indazole, has significantly contributed to supramolecular and coordination chemistry. The nitrogen-rich triazole structure allows for complexation through various interactions such as hydrogen and halogen bonding. This versatility has led to a myriad of applications beyond traditional click chemistry, extending into areas like anion recognition, catalysis, and photochemistry. Triazoles serve as a functional unit enabling successful applications in these fields due to their ability to engage in multiple coordination modes and supramolecular interactions (Schulze & Schubert, 2014).
Drug Discovery
Click chemistry, which includes reactions involving triazole formations such as those seen in 3-Chloro-5-(trifluoromethyl)-1H-indazole, plays a crucial role in drug discovery. This methodology is prized for its reliability and specificity, allowing for the creation of compounds with significant biological activity. The triazole ring, resulting from these reactions, not only serves as a stable linker but also interacts with biological targets, making it a valuable component in the development of new therapeutics (Kolb & Sharpless, 2003).
Corrosion Inhibition
Studies have shown that triazole derivatives, including those related to 3-Chloro-5-(trifluoromethyl)-1H-indazole, are effective corrosion inhibitors for metals in acidic environments. These compounds adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors is attributed to their molecular structure, which allows for strong surface adsorption and interaction with the metal substrate (Lagrenée et al., 2002).
Photoredox Catalysis
The trifluoromethyl group in compounds like 3-Chloro-5-(trifluoromethyl)-1H-indazole has been utilized in photoredox catalysis to achieve regioselective C-H functionalization under transition-metal-free conditions. This approach offers a sustainable and efficient method for modifying heteroarenes, expanding the toolkit for synthetic organic chemistry and providing new pathways for the construction of complex molecular architectures (Murugan et al., 2019).
Mechanism of Action
The biological activities of trifluoromethylpyridine derivatives, including 3-Chloro-5-(trifluoromethyl)-1H-indazole, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Fluazinam, a derivative, triggers very unusual uncoupling activity in target cells .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including 3-Chloro-5-(trifluoromethyl)-1H-indazole, have been used widely in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGLFPJUARDZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




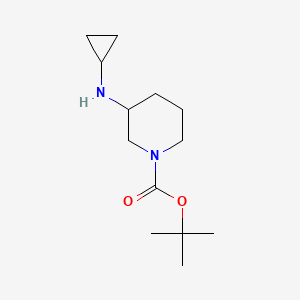
![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)
![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
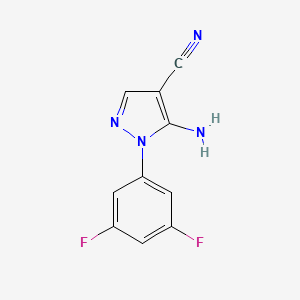
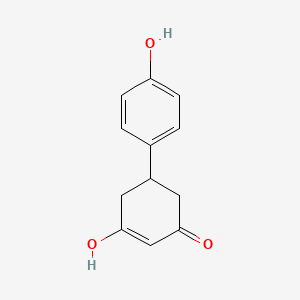
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)

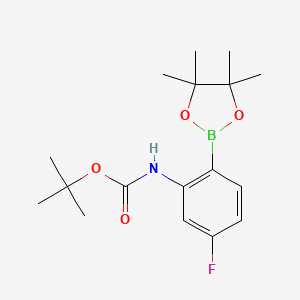
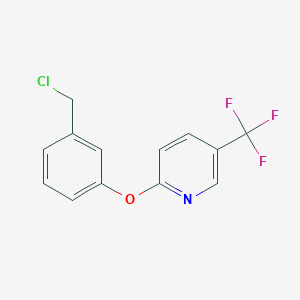
![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)

